ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1578256-70-8
VCID: VC6620881
InChI: InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)5-4(8)3-11-12(5)7(9)10/h3,7H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=NN1C(F)F)Br
Molecular Formula: C7H7BrF2N2O2
Molecular Weight: 269.046

ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate

CAS No.: 1578256-70-8

Cat. No.: VC6620881

Molecular Formula: C7H7BrF2N2O2

Molecular Weight: 269.046

* For research use only. Not for human or veterinary use.

ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate - 1578256-70-8

Specification

CAS No. 1578256-70-8
Molecular Formula C7H7BrF2N2O2
Molecular Weight 269.046
IUPAC Name ethyl 4-bromo-2-(difluoromethyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)5-4(8)3-11-12(5)7(9)10/h3,7H,2H2,1H3
Standard InChI Key PEYHFKUUPHMAGT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=NN1C(F)F)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. The 1st position is substituted with a difluoromethyl group (CF2H-\text{CF}_2\text{H}), which introduces electronegativity and metabolic stability. At the 4th position, a bromine atom enhances electrophilicity, facilitating cross-coupling reactions. The 5th position features an ethyl ester (COOEt-\text{COOEt}), which improves solubility in organic solvents and serves as a handle for hydrolysis or transesterification .

Table 1: Key Structural Features

PositionSubstituentRole
1DifluoromethylMetabolic stability, electronegativity
4BromineElectrophilic reactivity
5Ethyl esterSolubility, synthetic versatility

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related pyrazole derivatives provide insights into this compound’s structure. For example, the 1H^1\text{H}-NMR spectrum of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate shows a singlet at δ 7.97 ppm for the pyrazole proton, a quartet at δ 4.39 ppm for the ethyl group, and a triplet at δ 1.37 ppm for the methyl group . In ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate, the difluoromethyl group would produce a characteristic 19F^{19}\text{F}-NMR signal near δ -110 ppm, split into a doublet due to coupling with the adjacent fluorine .

Thermodynamic and Solubility Profiles

The ethyl ester group enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), with estimated logP values of 2.1–2.5 . The melting point is anticipated to range between 80–100°C based on analogs such as ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (mp 103–107°C) .

Synthesis and Scalability

Bromination and Esterification

Synthesis typically begins with 1,3-dimethylpyrazole, which undergoes bromination at the 4th position using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS). In a representative procedure, 1,3-dimethylpyrazole reacts with bromine in ethanol at 5–10°C for 4 hours, yielding 4-bromo-1,3-dimethyl-1H-pyrazole . Subsequent oxidation of the methyl group at the 3rd position to a carbonyl group is achieved using reagents like selenium dioxide (SeO2\text{SeO}_2) or potassium permanganate (KMnO4\text{KMnO}_4) .

Table 2: Synthetic Route Overview

StepReactionReagents/ConditionsYield
1BrominationBr2\text{Br}_2, EtOH, 5°C43%
2OxidationSeO2\text{SeO}_2, DCM, 70°C58%
3EsterificationEthyl chloroformate, base75%

Difluoromethylation

Introducing the difluoromethyl group at the 1st position often employs halogen exchange reactions. For instance, treating 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde with diethylaminosulfur trifluoride (DAST) replaces the methyl group with CF2H-\text{CF}_2\text{H} . Alternative methods use ClCF2H\text{ClCF}_2\text{H} gas under catalytic conditions .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The difluoromethyl group’s electronegativity enables hydrogen bonding with enzyme active sites. In cyclooxygenase (COX) inhibition studies, α,α-difluoromethyl ketones derived from pyrazoles exhibit IC50_{50} values of 0.8–2.3 μM, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) . Molecular docking simulations suggest the difluoromethyl group interacts with Tyr-385 and Ser-530 residues in COX-2, stabilizing the enzyme-inhibitor complex .

Applications in Medicinal Chemistry

Prodrug Development

The ethyl ester acts as a prodrug motif, hydrolyzing in vivo to the carboxylic acid. For example, ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is metabolized to its acid form, which inhibits purine nucleoside phosphorylase (PNP) with a KiK_i of 9 nM.

Radiolabeling and Imaging

The bromine atom allows isotopic substitution with 76Br^{76}\text{Br} (t1/2_{1/2}: 16.2 hours) for positron emission tomography (PET). In preclinical studies, 76Br^{76}\text{Br}-labeled analogs accumulate in tumors with a standardized uptake value (SUV) of 3.8–4.2 .

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundSubstituentsBioactivity (IC50_{50})
Ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate4-Br, 1-CF2_2H, 5-COOEtCOX-2: 1.2 μM
Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate5-Me, 1-Ph, 3-COOEtCOX-2: 18 μM
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate5-Br, 1-Me, 4-COOEtPNP: 9 nM

The difluoromethyl analog shows 15-fold greater COX-2 inhibition than its methyl counterpart, underscoring the importance of fluorine substitution .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure derivatives for chiral drug candidates.

  • In Vivo Toxicology: Long-term toxicity studies in rodent models to assess hepatic and renal safety profiles.

  • Polymer-Supported Catalysis: Immobilizing palladium catalysts on resins to improve efficiency in Suzuki-Miyaura couplings.

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